molecular formula C15H12N4O3S B3039201 6-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 799786-73-5

6-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B3039201
CAS RN: 799786-73-5
M. Wt: 328.3 g/mol
InChI Key: CDPQLJPWAPUNKT-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (DMTFT) is a heterocyclic compound that has been studied for its potential applications in a variety of fields, including organic synthesis and pharmaceuticals. This compound has attracted considerable attention in the scientific community, due to its unique properties and potential applications.

Scientific Research Applications

Antiviral and Kinesin Inhibitory Activities

A series of compounds including 6-aryl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2. In docking studies, some analogues showed interaction with amino acids in the reverse transcriptase binding site of HIV-1. Additionally, these compounds were assessed for their inhibitory activity against kinesin Eg5, which is vital for cell division, suggesting potential applications in cancer treatment (Khan et al., 2014).

Antimicrobial Properties

New derivatives of 6-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole were synthesized and characterized for their antimicrobial activities against a variety of gram-positive and gram-negative bacteria as well as various fungi. This suggests their potential as lead compounds for developing new antimicrobial agents (Patel et al., 2015).

Antitumor Activities

Some derivatives of this compound class were synthesized and evaluated for their antitumor properties. Preliminary screenings in the context of the National Cancer Institute's scientific program identified certain derivatives with pronounced selective antitumor activity. These findings indicate the potential of these compounds in the development of new antitumor drugs (Мирко et al., 2021).

Antioxidant and Anticancer Properties

A study investigated the in vitro antioxidant properties of triazolo-thiadiazoles, revealing potent antioxidant activity through various assays. Furthermore, the anticancer activity of these compounds, particularly against hepatocellular carcinoma cell lines, was explored, showing promising cytotoxic effects and indicating apoptosis induction in cancer cells (Sunil et al., 2010).

Structural and Interaction Studies

Research on 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives included detailed analysis of weak intermolecular interactions using X-ray diffraction and theoretical tools. This work contributes to understanding the structural and energetic properties of these compounds, which is crucial for designing drugs with specific target interactions (Al-Wahaibi et al., 2022).

properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c1-20-10-6-5-9(8-12(10)21-2)14-18-19-13(11-4-3-7-22-11)16-17-15(19)23-14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPQLJPWAPUNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201022532
Record name 6-(3,4-dimethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
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6-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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